N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide
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Overview
Description
N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide is a complex organic compound that belongs to the class of diazepines Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with aldehydes or ketones, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of diazepines by optimizing reaction conditions and minimizing by-products . The use of automated systems and real-time monitoring can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the diazepine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted diazepines .
Scientific Research Applications
N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Midazolam: Another benzodiazepine used as a sedative and anesthetic.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
85099-47-4 |
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Molecular Formula |
C12H14I2N6 |
Molecular Weight |
496.09 g/mol |
IUPAC Name |
N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide |
InChI |
InChI=1S/C12H12N6.2HI/c1-2-6-14-11(13-5-1)17-9-10-18-12-15-7-3-4-8-16-12;;/h1-8H,9-10H2;2*1H |
InChI Key |
ZTKKPNUHVCFRLR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=NCCN=C2N=CC=CC=N2)N=C1.I.I |
Canonical SMILES |
C1=CC=NC(=NCCN=C2N=CC=CC=N2)N=C1.I.I |
Synonyms |
poly-BAD polymethylene-bis(2-amino-1,3-diazepine) |
Origin of Product |
United States |
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